molecular formula C16H15FN2O3S B2500766 1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide CAS No. 921538-15-0

1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

Cat. No.: B2500766
CAS No.: 921538-15-0
M. Wt: 334.37
InChI Key: BMXYSNFXBCXVSQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H15FN2O3S and its molecular weight is 334.37. The purity is usually 95%.
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Scientific Research Applications

Catalytic Asymmetric Synthesis

The use of fluorobis(phenylsulfonyl)methane (FBSM) derivatives in catalytic asymmetric synthesis is noteworthy. For instance, a chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium ions has been developed. This process facilitates the metal-free synthesis of sulfone and fluorine-containing isoindolinones with contiguous all-substituted quaternary stereocenters, showcasing excellent stereoselectivities (up to 99% ee and up to 50:1 dr) (Bhosale et al., 2022).

Fluorinated Compound Synthesis

Research has demonstrated efficient methods for synthesizing α-substituted fluoro(phenylsulfonyl)methane derivatives under mild conditions. These compounds undergo Michael addition to various α,β-unsaturated substrates, providing a route to produce fluorinated derivatives, which are significant in various fields, including medicinal chemistry (Prakash et al., 2008).

Enantioselective Reactions

Organocatalytic, enantioselective additions of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes have been reported. These reactions, catalyzed by secondary amines, yield fluorinated derivatives with good yields, moderate diastereoselectivities, and excellent enantioselectivities. The precise control over the stereochemistry of these reactions highlights their potential in synthesizing enantioenriched compounds (Kamlar et al., 2010).

Heterocyclic Compound Synthesis

The photo-induced, catalyst-free synthesis of (2-oxoindolin-3-yl)methanesulfonohydrazides via a reaction of N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine has been explored. This method allows for the incorporation of the sulfonyl group without metals or photo-redox catalysts under mild conditions, leading to diverse (2-oxoindolin-3-yl)methanesulfonohydrazides in moderate to good yields. The versatility and efficiency of this approach are significant for synthesizing heterocyclic compounds (Zhou et al., 2016).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-19-15-7-6-14(8-12(15)9-16(19)20)18-23(21,22)10-11-2-4-13(17)5-3-11/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXYSNFXBCXVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.